molecular formula C14H13ClO5 B11835344 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- CAS No. 61110-69-8

4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo-

Cat. No.: B11835344
CAS No.: 61110-69-8
M. Wt: 296.70 g/mol
InChI Key: YPGOBIMWMJHOFX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Functional Group Introduction: Introduction of the carbonyl chloride group at the 2-position.

    Ethoxyethoxy Substitution: Substitution at the 5-position with a 2-ethoxyethoxy group.

    Oxidation: Oxidation to introduce the 4-oxo group.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Derivatives: Alcohols and other reduced forms.

    Substituted Derivatives: Compounds with different functional groups replacing the ethoxyethoxy group.

Scientific Research Applications

4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating diseases related to oxidative stress.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in oxidative stress pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-2-carbonyl chloride: Lacks the ethoxyethoxy substitution.

    5-(2-Ethoxyethoxy)-4-oxo-4H-1-benzopyran: Lacks the carbonyl chloride group.

Uniqueness

4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

61110-69-8

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

5-(2-ethoxyethoxy)-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C14H13ClO5/c1-2-18-6-7-19-10-4-3-5-11-13(10)9(16)8-12(20-11)14(15)17/h3-5,8H,2,6-7H2,1H3

InChI Key

YPGOBIMWMJHOFX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)Cl

Origin of Product

United States

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